Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate
Description
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate (CAS: 1182712-88-4) is a sulfur-containing indole derivative with the molecular formula C₁₇H₁₄ClNO₂S and a molecular weight of 331.82 g/mol . The compound features an indole core substituted at position 2 with an ethyl carboxylate group and at position 3 with a 4-chlorophenylthio moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-2-21-17(20)15-16(13-5-3-4-6-14(13)19-15)22-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDCDNNYJLAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate generally proceeds through:
- Preparation of ethyl 5-chloro-1H-indole-2-carboxylate as the starting indole core.
- Introduction of the 3-position substituent via Friedel–Crafts acylation or electrophilic substitution.
- Conversion of the 3-acyl intermediate to the 3-alkyl or 3-substituted derivative.
- Installation of the 4-chlorophenylthio group at the 3-position through nucleophilic substitution or coupling.
- Purification and characterization of the final product.
Preparation of Ethyl 5-chloro-1H-indole-2-carboxylate (Starting Material)
Ethyl 5-chloro-1H-indole-2-carboxylate is commercially available and serves as a key intermediate for further functionalization at the C3 position.
Procedure Summary:
- React ethyl 5-chloroindole-2-carboxylate (10 mmol) with an acyl chloride (11.5 mmol) in anhydrous 1,2-dichloroethane (25 mL).
- Add anhydrous AlCl3 (10 mmol) powder dropwise at room temperature.
- Stir and reflux under argon atmosphere for 2–3 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Quench the reaction with ice-cold water and acidify to pH 2 with 4N HCl.
- Extract with ethyl acetate, wash, dry, and purify by flash chromatography.
This step yields ethyl 3-acyl-5-chloroindole-2-carboxylates with good yields, typically ranging from 60% to 85% depending on the acyl chloride used.
Reduction of the 3-Acyl Group to 3-Alkyl
The ketone group of the 3-acyl indole derivatives is reduced to the corresponding alkyl group using triethylsilane in trifluoroacetic acid (TFA).
Procedure Summary:
- Dissolve the 3-acyl derivative in trifluoroacetic acid at 0 °C.
- Gradually warm to room temperature and stir for 4–12 hours.
- Monitor by TLC.
- Quench with ice and neutralize with saturated sodium carbonate solution.
- Extract with ethyl acetate, wash, dry, and purify by chromatography.
This step converts the ketone to the alkyl group, yielding ethyl 3-alkyl-5-chloroindole-2-carboxylates with yields typically above 70%.
Hydrolysis to 3-Alkyl-5-chloro-1H-indole-2-carboxylic Acids
The ester group is hydrolyzed under basic conditions to yield the corresponding carboxylic acids, which are key intermediates for further substitution.
Procedure Summary:
- Reflux the 3-alkyl ester derivative with 3 N sodium hydroxide in anhydrous ethanol.
- Reaction time: approximately 2 hours.
- Monitor completion by TLC.
- Cool and acidify to pH 2 with dilute HCl.
- Filter the precipitated acid, wash, and dry.
This hydrolysis proceeds efficiently, providing the carboxylic acid intermediates in yields around 80%.
Installation of the 4-Chlorophenylthio Group at C3
The key step to obtain this compound involves the substitution of the C3 position with a 4-chlorophenylthio moiety.
While direct literature on this precise substitution is limited in the provided data, analogous methodologies for introducing arylthio groups at the C3 position of indoles include:
- Nucleophilic aromatic substitution with 4-chlorophenylthiolate anion generated from 4-chlorophenylthiol and a base.
- Transition-metal-catalyzed cross-coupling reactions (e.g., copper-catalyzed C–S bond formation) between 3-haloindole derivatives and 4-chlorophenylthiol or its derivatives.
Given the electrophilic nature of the 3-position after activation and the nucleophilicity of the 4-chlorophenylthiolate, these methods are plausible routes.
Final Purification and Characterization
The final compound is purified by flash chromatography or recrystallization. Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis for purity.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The Friedel–Crafts acylation step is sensitive to reaction conditions such as temperature, solvent, and stoichiometry of AlCl3, which directly affect regioselectivity and yield.
- Reduction with triethylsilane in TFA is a mild and effective method to convert ketones to alkyl groups without affecting other sensitive functionalities.
- Hydrolysis under basic reflux conditions is efficient for ester cleavage without degrading the indole core.
- The installation of the 4-chlorophenylthio group requires careful control of nucleophilicity and reaction conditions to avoid side reactions such as over-alkylation or oxidation of the thiol.
- Optimization of coupling conditions, including choice of base and solvent, is crucial for high yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Common precursors include substituted anilines and ethyl esters.
- Key Reactions :
- Nucleophilic Substitution : Introduction of the thioether group.
- Esterification : Formation of the ethyl ester from carboxylic acid derivatives.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate. It has shown efficacy against various cancer cell lines, including:
- Breast Cancer : Exhibited significant cytotoxicity against MCF-7 cells with IC50 values indicating potent activity.
- Leukemia : Demonstrated effectiveness in inhibiting cell proliferation in T-leukemia models.
Antiviral Properties
The compound has also been investigated for antiviral activity against several viruses, including:
- HIV : Preliminary studies suggest it may inhibit HIV replication.
- Dengue Virus : In vitro assays have indicated potential antiviral effects.
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
- Polymer Chemistry : Its unique structure allows it to be used as a building block in synthesizing novel polymers with specific properties.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity
A study published in MDPI evaluated the compound's effects on various cancer cell lines, revealing potent anticancer activity comparable to established chemotherapeutics .
Case Study 2: Antiviral Activity
Research conducted on the antiviral properties demonstrated that the compound could inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections .
Mechanism of Action
The mechanism of action of ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The presence of the 4-chlorophenylthio group may enhance its binding affinity to these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate:
Ethyl 5-Chloro-3-((3,5-Dimethylphenyl)thio)-1H-indole-2-carboxylate
- Structure : Differs by a 5-chloro substituent on the indole ring and a 3,5-dimethylphenylthio group at position 3 .
- Synthesis : Prepared using SelectFlour™ as a coupling agent, enabling efficient thioether formation under mild conditions .
Ethyl 5-Chloro-3-((Phenethylamino)methyl)-1H-indole-2-carboxylate Derivatives
- Structure: Replaces the thioether with a phenethylamino-methyl group at position 3 and retains a 5-chloro substituent .
- Activity: Demonstrated antiproliferative effects against EGFRT790M/BRAFV600E pathways in cancer cells, suggesting that amino substituents may improve target binding compared to thioethers .
- Synthetic Route : Involves Mannich-type reactions, contrasting with the SelectFlour™-mediated thioether synthesis used for the main compound .
Ethyl 3-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate
- Structure : Features a thiazole ring instead of indole, with a 4-chlorophenyl group and methylsulfanyl substituents .
Ethyl 3-(4-Chlorophenylthio)-2-Cyano-3-(Methylthio)Acrylate
- Structure: An acrylate ester with dual sulfur groups (4-chlorophenylthio and methylthio) and a cyano substituent .
- Reactivity : The α,β-unsaturated ester may act as a Michael acceptor, enabling covalent binding to biological nucleophiles—a property absent in the indole derivative .
Comparative Data Table
Biological Activity
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and related case studies.
Chemical Structure and Synthesis
This compound features an indole core, which is known for its interaction with various biological receptors, including serotonin receptors. The synthesis typically involves the reaction of 4-chlorothiophenol with ethyl 2-bromoacetate, followed by cyclization with indole-2-carboxylic acid using a dehydrating agent like polyphosphoric acid.
Antiviral and Anticancer Properties
Research indicates that compounds with an indole structure often exhibit antiviral and anticancer properties. This compound has been studied for these effects due to its structural similarities to other biologically active indoles. For instance, indole derivatives have shown efficacy against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Indole derivatives, including this compound, have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core's ability to bind to serotonin receptors suggests a potential role in mood regulation and neuroprotection. Additionally, the presence of the 4-chlorophenylthio group may enhance binding affinity, leading to increased therapeutic effects .
Comparative Analysis
A comparative analysis with similar compounds reveals that variations in substituents can significantly affect biological activity:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 3-[(4-bromophenyl)thio]-1H-indole-2-carboxylate | Similar structure with bromine | Enhanced reactivity |
| Ethyl 3-[(4-methylphenyl)thio]-1H-indole-2-carboxylate | Methyl substitution | Variable activity |
| Ethyl 3-[(4-fluorophenyl)thio]-1H-indole-2-carboxylate | Fluorine substitution | Increased stability |
The specific combination of the 4-chlorophenylthio group and the indole core in this compound may confer unique chemical and biological properties compared to these analogs.
Case Studies
Several studies have focused on the biological activity of indole derivatives:
- Anticancer Studies : A study demonstrated that an indole derivative similar to this compound induced apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of various indoles, noting that those with halogen substitutions exhibited enhanced activity against resistant strains .
- Neuroprotective Effects : Research has suggested that certain indoles can mitigate oxidative stress in neuronal cells, supporting their potential use in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves:
Fischer indole synthesis to construct the indole core, followed by
Thioether formation using 4-chlorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF at reflux) .
- Key Considerations : Optimize solvent polarity (DMF vs. ethanol) and reaction time to minimize byproducts like disulfide formation. Monitor progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Structural Confirmation :
- NMR : Analyze and NMR spectra for characteristic signals (e.g., indole NH at δ 10-12 ppm, ester carbonyl at δ 165-170 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₇H₁₄ClNO₂S: 339.04 g/mol) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorogenic substrates .
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Cytotoxicity : Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability.
- Metabolic Stability : Evaluate compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts .
- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities .
Q. What strategies elucidate the influence of 3-position substituents (e.g., thioether vs. sulfonyl) on target binding and pharmacokinetics?
- Methodological Answer :
- Comparative SAR Study : Synthesize analogs with substituents (e.g., 4-fluorophenylthio, 4-chlorophenylsulfonyl) and compare:
- Binding Affinity : Molecular docking (AutoDock Vina) against target proteins (e.g., HIV integrase) .
- ADME Properties : Calculate logP (via HPLC) and metabolic stability in liver microsomes .
- Data Table :
| Substituent | logP | IC₅₀ (EGFR, nM) | Microsomal Stability (%) |
|---|---|---|---|
| 4-Cl-Ph-S- | 3.2 | 85 | 65 |
| 4-F-Ph-S- | 2.8 | 120 | 78 |
| 4-Cl-Ph-SO₂- | 1.5 | >1000 | 90 |
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to identify critical binding residues and hydrogen bonds .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (e.g., ΔΔG for 4-Cl vs. 4-F substitution) .
- Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger Phase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
